
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine is a pyrimidine derivative that has recently gained attention in several fields of scientific research, including organic chemistry, pharmacology, and material science. This compound is known for its unique chemical structure, which includes a chloro group, a methyl group, and an oxan-3-yl group attached to a pyrimidine ring.
準備方法
The synthesis of 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-chloro-6-methylpyrimidine with oxan-3-yl derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The oxan-3-yl group can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine has a wide range of scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Pharmacology: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Material Science: It is used in the development of new materials with unique properties.
Biology and Medicine: The compound is being studied for its potential use in the treatment of neurodegenerative diseases and as an antiviral and anticancer agent.
作用機序
The mechanism of action of 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in pharmacological applications, the compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .
類似化合物との比較
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities and selectivity for 5-HT1A receptors.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-5-9(11)13-10(12-7)8-3-2-4-14-6-8/h5,8H,2-4,6H2,1H3 |
InChIキー |
MGYKBBLANQYASV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2CCCOC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


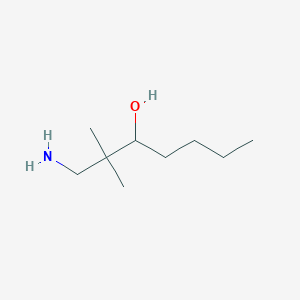
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
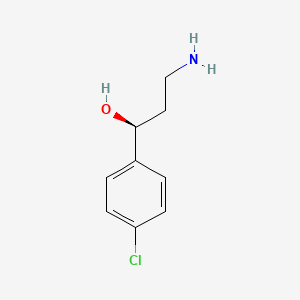
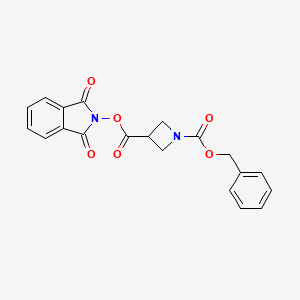


![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
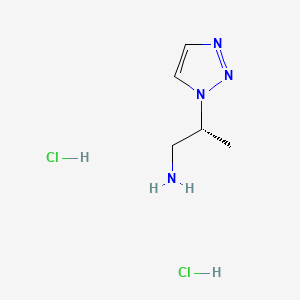

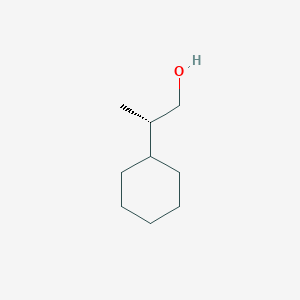
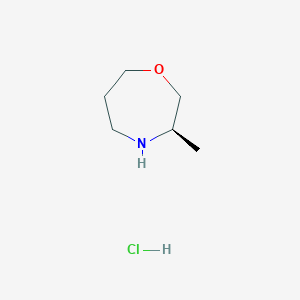
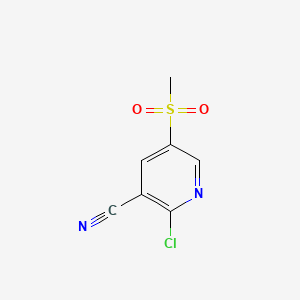
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)

